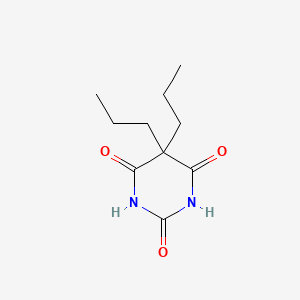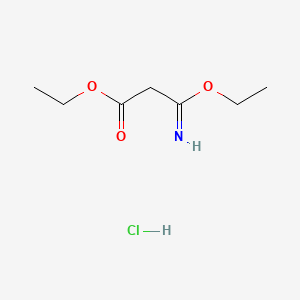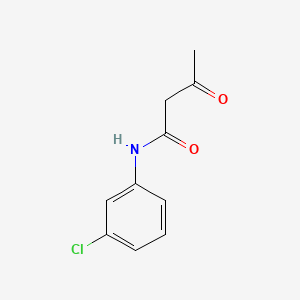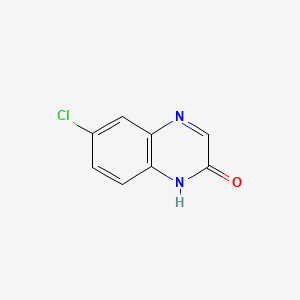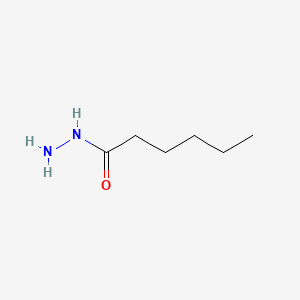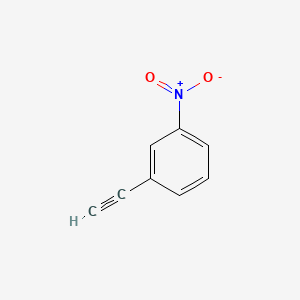
2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride, also known as Bis(2-chloroethyl)amine hydrochloride, is a chemical compound with the molecular formula C4H9Cl2N·HCl . It is used as a pharmaceutical intermediate .
Synthesis Analysis
This compound can be synthesized by the reaction of diethanolamine and thionyl chloride. The process involves dissolving thionyl chloride in chloroform and dropping a mixture of diethanolamine and chloroform below 0°C. The droplet acceleration is controlled to maintain the temperature at -4-6 ℃ .Molecular Structure Analysis
The molecular structure of this compound consists of a central nitrogen atom bonded to two ethyl groups, each of which is substituted with a chlorine atom . The molecular weight of the compound is 178.49 .Chemical Reactions Analysis
As an alkylating reagent, 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride can be used in the synthesis of various compounds. For instance, it can be used to synthesize substituted oxindole derivatives, which are used as growth hormone secretagogs .Physical And Chemical Properties Analysis
This compound appears as a white to beige crystalline powder . It is soluble in water and has a melting point of 212-214℃ . The boiling point is 204.2°C at 760 mmHg, and the flash point is 77.3°C . The compound is hygroscopic and should be stored below +30°C .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediate
This compound is widely used as an intermediate and starting reagent for organic synthesis . It plays a crucial role in the production of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Synthesis of Bephenium Hydroxynaphthoate
It acts as an intermediate for the synthesis of bephenium hydroxynaphthoate . Bephenium hydroxynaphthoate is an anthelmintic drug used for treating worm infections.
Synthesis of Diltiazem
Diltiazem, a calcium channel blocker used to treat hypertension, angina pectoris, and some types of arrhythmia, can also be synthesized using this compound .
Safety and Hazards
2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and genetic defects . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . The compound should be handled only in well-ventilated areas or outdoors .
Mecanismo De Acción
Target of Action
2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride, also known as Chlormethine , is a prototype of alkylating agents, a group of anticancer chemotherapeutic drugs . The primary target of this compound is DNA , specifically the N7 nitrogen on the DNA base guanine .
Mode of Action
Chlormethine works by binding to DNA , causing crosslinking of two strands . This crosslinking prevents cell duplication, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound’s interaction with DNA affects the DNA replication and transcription pathways . By crosslinking DNA strands, it disrupts the normal functioning of these pathways, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that the compound has abiological half-life of less than 1 minute , indicating rapid metabolism and elimination. It is also excreted through the kidneys .
Result of Action
The result of Chlormethine’s action at the molecular and cellular level is the inhibition of cell duplication . This leads to a decrease in the proliferation of cancer cells, contributing to the compound’s anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chlormethine. For instance, the compound is sensitive to high temperatures and strong light, which can cause it to decompose . Therefore, it should be stored in a cool, dark place . Additionally, the compound is soluble in water , which can affect its distribution and elimination in the body.
Propiedades
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl2N.ClH/c1-2-9(5-3-7)6-4-8;/h2-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATUMHLLJZPGJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)CCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189471 |
Source


|
| Record name | Triethylamine, 2,2'-dichloro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride | |
CAS RN |
3590-07-6 |
Source


|
| Record name | Triethylamine, 2,2'-dichloro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylamine, 2,2'-dichloro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

